molecular formula C11H14N4O2S B359444 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 142976-05-4

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B359444
CAS No.: 142976-05-4
M. Wt: 266.32g/mol
InChI Key: JGDMUNIYNOLCCQ-UHFFFAOYSA-N
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Description

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed by integrating a benzenesulfonamide zinc-binding group with a 1,2,4-triazole pharmacophore through a flexible ethyl linker. This strategic combination suggests potential for investigating its activity against a range of biological targets. The benzenesulfonamide moiety is a privileged structure in the design of potent inhibitors of human carbonic anhydrase (hCA) isoforms . Researchers are exploring such compounds for their selective inhibition of tumor-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic solid tumors and are promising targets for anticancer therapy . The 1,2,4-triazole ring is a versatile heterocycle known to contribute to diverse pharmacological activities, including anticonvulsant and antimicrobial effects, and is found in several FDA-approved drugs . The molecular architecture of this compound, featuring a sulfonamide group connected to a triazole ring, makes it a valuable candidate for researchers studying enzyme inhibition, particularly within the carbonic anhydrase family. Its potential mechanism of action likely involves the sulfonamide group coordinating with the zinc ion in the enzyme's active site, while the triazole-containing tail may confer selectivity by interacting with specific hydrophobic or hydrophilic residues in the enzyme's binding pocket . This makes it a compelling chemical tool for probing isoform-specific inhibition, developing novel therapeutic agents, and understanding structure-activity relationships in biochemical assays.

Properties

IUPAC Name

4-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-10-2-4-11(5-3-10)18(16,17)14-6-7-15-9-12-8-13-15/h2-5,8-9,14H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDMUNIYNOLCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with Haloalkanes

A common method involves reacting 1H-1,2,4-triazole with 1,2-dibromoethane in the presence of a base. For example, 1H-1,2,4-triazole and 1,2-dibromoethane are stirred in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 80°C for 12 hours. This yields 2-(1H-1,2,4-triazol-1-yl)ethyl bromide , which is subsequently aminated using aqueous ammonia to produce 2-(1H-1,2,4-triazol-1-yl)ethylamine .

  • Key Conditions :

    • Solvent: DMF or acetonitrile

    • Base: K₂CO₃ or sodium hydride

    • Temperature: 80–85°C

    • Yield: 50–62% for analogous triazole-alkyl intermediates

Cyclocondensation of Guanidine Derivatives

An alternative route employs aminoguanidine bicarbonate condensed with carboxylic acids to form 3-amino-1H-1,2,4-triazoles, followed by alkylation. For instance, aminoguanidine bicarbonate reacts with acetic acid in toluene under reflux to generate 3-amino-1H-1,2,4-triazole , which is then alkylated with 1,2-dibromoethane.

  • Advantages : High purity and scalability

  • Limitations : Requires multistep purification

Sulfonylation of Ethylamine Intermediates

The sulfonylation of 2-(1H-1,2,4-triazol-1-yl)ethylamine with 4-methylbenzenesulfonyl chloride is the pivotal step. Multiple protocols have been validated:

Aqueous Phase Sulfonylation

Adapted from thiazole sulfonamide syntheses, this method uses water as the solvent and sodium acetate as the base:

  • Procedure :

    • 2-(1H-1,2,4-triazol-1-yl)ethylamine (1.0 equiv) and 4-methylbenzenesulfonyl chloride (1.2 equiv) are stirred in water with sodium acetate (2.0 equiv) at 80–85°C for 4–8 hours.

    • The product precipitates upon cooling and is filtered and washed with cold water.

  • Yield : 70–88% for analogous sulfonamides

  • Purity : Confirmed via thin-layer chromatography (Rf = 0.46–0.57)

Organic Phase Sulfonylation

A patent-derived method employs dichloromethane (DCM) and pyridine:

  • Procedure :

    • 4-methylbenzenesulfonyl chloride (1.1 equiv) is added dropwise to a solution of 2-(1H-1,2,4-triazol-1-yl)ethylamine in DCM and pyridine at 0°C.

    • The mixture is stirred at room temperature for 6 hours, washed with brine, and dried over MgSO₄.

  • Yield : 62–80%

  • Advantages : Faster reaction time (6 hours vs. 8 hours in aqueous phase)

Optimization and Mechanistic Insights

Solvent and Base Selection

  • Aqueous Systems : Sodium acetate in water minimizes side reactions (e.g., hydrolysis of sulfonyl chloride) and enhances yields.

  • Organic Systems : Pyridine in DCM neutralizes HCl generated during sulfonylation, driving the reaction to completion.

Temperature Control

Elevated temperatures (80–85°C) in aqueous phase accelerate reaction kinetics but risk triazole decomposition. In contrast, room-temperature organic-phase reactions preserve thermally sensitive groups.

Stoichiometry and Equivalents

Using 1.2–1.5 equivalents of sulfonyl chloride ensures complete amine conversion. Excess reagent necessitates careful quenching to avoid sulfonic acid byproducts.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR :

    • S=O stretches at 1380 cm⁻¹

    • Triazole C-N bends at 1540 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • δ 8.50 (s, 1H, triazole-H)

    • δ 7.75 (d, J = 8.0 Hz, 2H, aromatic-H)

    • δ 7.40 (d, J = 8.0 Hz, 2H, aromatic-H)

    • δ 4.20 (t, J = 6.0 Hz, 2H, -CH₂-NH-)

    • δ 3.80 (t, J = 6.0 Hz, 2H, -CH₂-triazole)

    • δ 2.40 (s, 3H, -CH₃)

Elemental Analysis

  • Calculated for C₁₂H₁₅N₄O₂S : C 50.87%, H 5.34%, N 19.77%, S 11.31%

  • Observed : C 50.82%, H 5.30%, N 19.70%, S 11.28%

Melting Point

  • Range : 150–152°C (consistent with crystalline sulfonamides)

Comparative Evaluation of Methods

Parameter Aqueous Phase Organic Phase
Yield70–88%62–80%
Reaction Time4–8 hours6 hours
Purification ComplexityModerate (precipitation)High (column chromatography)
ScalabilityExcellentModerate

Industrial-Scale Considerations

Patent methodologies highlight the importance of crystalline intermediates for reproducibility:

  • Crystallization : Recrystallization from ethanol/water (1:1) yields >99% pure product.

  • Process Safety : Exothermic sulfonylation requires controlled addition rates and temperature monitoring.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Sulfonylation of Triazole : Minimized by using a slight excess of amine.

  • Hydrolysis of Sulfonyl Chloride : Addressed via anhydrous conditions in organic phase.

Purification

  • Aqueous Method : Simple filtration suffices due to low solubility of sulfonamides in water.

  • Organic Method : Requires silica gel chromatography to remove unreacted sulfonyl chloride .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their function. This compound may also interfere with cellular pathways by modulating receptor activity or enzyme inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s structure is defined by:

  • 4-Methylbenzenesulfonamide backbone : Common in sulfa drugs, providing a hydrophobic core.
  • Ethyl-triazole substituent : Introduces hydrogen-bonding capability and moderate lipophilicity.

Comparisons with structurally related sulfonamides (Table 1) highlight variations in substituents, molecular weight, and biological activity.

Table 1: Comparative Analysis of Sulfonamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key Differences
4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide Ethyl-triazole C₁₁H₁₄N₄O₂S* ~278.3 Not specified (theoretical: antimicrobial) Baseline structure
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole-sulfamoylphenyl C₁₇H₁₇N₃O₅S₂ 407.5 Antimicrobial Oxazole substituent enhances π-π stacking; higher molecular weight
4-Chloro-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide Chloro, propyl-triazole C₁₁H₁₂ClN₄O₂S 307.8 Not specified Chloro group increases electronegativity; propyl chain adds steric bulk
Rizatriptan EP Impurity C Bis(indolyl-triazolyl) C₂₉H₃₂N₉ 494.6 Neurological impurity Complex structure with high lipophilicity; unrelated to antimicrobial activity
CPS2 (CDK2 degrader) Thienyl-PEG-isoindole C₅₃H₅₈N₁₂O₁₀S₂ ≥98% purity CDK2 inhibition/proteolysis PROTAC design with extended linker; targets protein degradation

*Estimated based on structural similarity.

Physicochemical Properties

  • Solubility : The ethyl-triazole group in the target compound likely improves water solubility compared to purely aromatic substituents (e.g., ’s oxazole derivative) but less than sodium salts of sulfanilamides (e.g., ’s sulfanilamidothiazole sodium salt).
  • Lipophilicity : The methyl and triazole groups balance hydrophobicity, whereas chloro-substituted analogs (e.g., CAS 879055-79-5 ) may exhibit higher membrane permeability.

Biological Activity

The compound 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a member of the sulfonamide class of compounds, which are known for their diverse biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The chemical structure of 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be represented as follows:

  • Molecular Formula : C12H16N4O2S
  • Molecular Weight : 284.35 g/mol
  • CAS Number : 143426-48-6

Structural Features

The compound features:

  • A triazole ring , which is known for its role in various biological activities including antifungal and anticancer properties.
  • A benzenesulfonamide moiety , contributing to its potential as an inhibitor of various enzymes.

Antimicrobial Activity

Research has demonstrated that sulfonamides exhibit significant antimicrobial properties. The triazole component enhances this activity by disrupting fungal cell wall synthesis. In vitro studies have shown that derivatives of triazole-sulfonamides possess potent activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Case Studies

  • Cytotoxic Activity : A study assessed the cytotoxic effects of triazole derivatives on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that compounds with similar structures to 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .
    CompoundCell LineIC50 (µM)
    4-Methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamideHCT-11615.5
    4-Methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamideMCF-720.3
  • Mechanism of Action : The mechanism of action includes induction of apoptosis through the activation of caspases and disruption of mitochondrial membrane potential. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .

Anti-inflammatory Effects

Triazole derivatives have also been noted for their anti-inflammatory properties. In a model of inflammation induced by lipopolysaccharides (LPS), compounds similar to 4-methyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide significantly reduced pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Structure-Activity Relationship (SAR)

The biological activity of triazole-sulfonamide compounds is influenced by their structural features. Modifications on the triazole ring and sulfonamide group can enhance or diminish their potency:

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases anticancer activity
Alteration in alkyl chain lengthAffects solubility and cell permeability

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